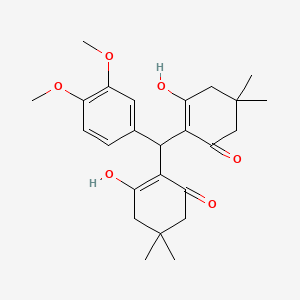![molecular formula C24H30N4O B11988552 4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)
4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in bioimaging, optoelectronics, and as a potential diagnostic tool for detecting nerve agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE involves several steps. One common method includes the condensation reaction between 4-(dipropylamino)benzaldehyde and 1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE has several scientific research applications:
Optoelectronics: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Diagnostic Tool: The compound can selectively detect nerve agents, making it valuable in diagnostic applications.
Cancer Research: It has been studied for its potential to inhibit cancer cell migration and invasion by affecting actin polymerization.
作用机制
The mechanism of action of 4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways:
Fluorescence Enhancement: The compound exhibits aggregation-induced emission (AIE) behavior, leading to significant fluorescence enhancement in the aggregated state.
Actin Polymerization Inhibition: It inhibits actin polymerization by targeting dynamin GTPase, which plays a crucial role in cellular processes such as endocytosis and cell migration.
相似化合物的比较
Similar Compounds
Tetraphenylethylene: Known for its AIE properties and used in similar applications.
Triphenylethylene: Another AIE-active compound with applications in bioimaging and optoelectronics.
Salicylaldehyde Azines: Used as building blocks for AIE-active systems.
Uniqueness
4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE stands out due to its unique combination of fluorescence properties and its ability to selectively detect nerve agents. Its dual functionality in both bioimaging and diagnostic applications makes it a valuable compound in scientific research .
属性
分子式 |
C24H30N4O |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
4-[[4-(dipropylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H30N4O/c1-5-16-27(17-6-2)21-14-12-20(13-15-21)18-25-23-19(3)26(4)28(24(23)29)22-10-8-7-9-11-22/h7-15,18H,5-6,16-17H2,1-4H3 |
InChI 键 |
RUUDEXGJMFBSSD-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11988470.png)
![2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11988479.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)
![Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11988500.png)
![5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine](/img/structure/B11988502.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)
![3-[(2,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11988522.png)

![4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11988530.png)
![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)


